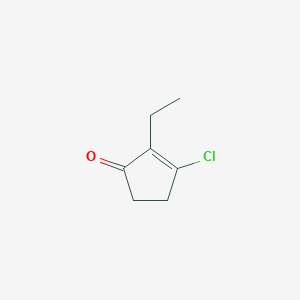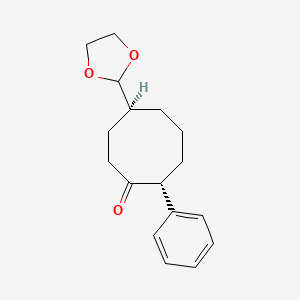![molecular formula C23H25N B14482636 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- CAS No. 64268-02-6](/img/structure/B14482636.png)
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is a chemical compound with the molecular formula C20H21N It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features an amine group attached to the acenaphthylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene and 4-butylbenzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Acenaphthenamine: A closely related compound with similar structural features.
N-(4-Butylphenyl)-2-(2,5-dimethylphenoxy)acetamide: Another compound with a butylphenyl group, used in different applications.
Uniqueness
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
64268-02-6 |
|---|---|
Fórmula molecular |
C23H25N |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
N-[(4-butylphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C23H25N/c1-2-3-5-17-8-10-18(11-9-17)16-24-22-15-14-20-13-12-19-6-4-7-21(22)23(19)20/h4,6-11,14-15,24H,2-3,5,12-13,16H2,1H3 |
Clave InChI |
IJSSSXSGQNBZSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

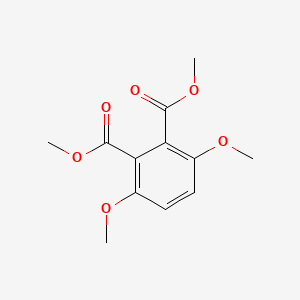
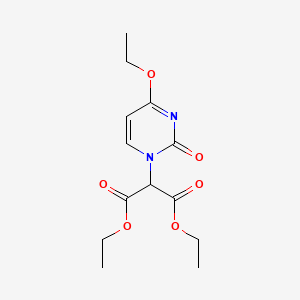

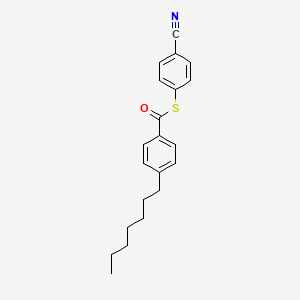

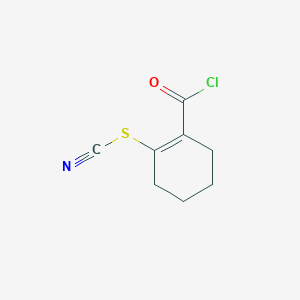
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
